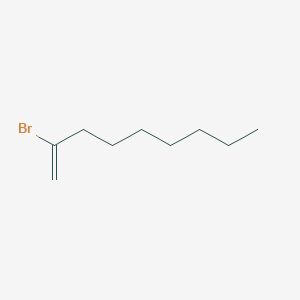

2-Bromo-1-nonene

Description

Structural Characteristics and Chemical Modularity within Halogenated Alkenes

The reactivity of 2-Bromo-1-nonene is intrinsically linked to its molecular structure. The molecule features sp² hybridized carbon atoms at the C1 and C2 positions, forming the vinyl group. pressbooks.pub The bromine atom is directly attached to one of these sp² carbons, which influences the electronic properties of the double bond and the carbon-bromine (C-Br) bond. The C-Br bond in vinyl halides is stronger and less reactive in nucleophilic substitution reactions than in saturated alkyl halides due to the increased s-character of the carbon orbital and potential resonance effects. However, this bond is susceptible to cleavage under specific catalytic conditions, particularly in organometallic cross-coupling reactions.

Halogenated alkenes, such as this compound, exemplify the concept of chemical modularity in synthesis. organic-chemistry.orgrsc.org This principle involves using a building block with multiple, orthogonally reactive sites that can be addressed selectively to build molecular complexity in a stepwise and controlled manner. acs.org The double bond and the bromine atom in this compound represent two such reactive handles. The double bond can undergo a variety of addition reactions, while the C-Br bond provides a site for metal-catalyzed cross-coupling, allowing for the sequential or sometimes concurrent introduction of different molecular fragments. This modular approach is a cornerstone of modern synthetic strategy, enabling efficient and convergent pathways to target molecules. organic-chemistry.orgacs.org

Strategic Importance as a Reactive Intermediate and Building Block

The strategic value of this compound in organic synthesis is derived from its function as a versatile reactive intermediate and a foundational building block. researchgate.net Its bifunctional nature allows chemists to employ it in a variety of powerful bond-forming reactions.

The vinyl bromide moiety is particularly well-suited for participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. libretexts.org In such a reaction, the C-Br bond undergoes oxidative addition to a low-valent palladium catalyst, which, after a series of steps involving a second coupling partner (like an organoboron compound), results in the formation of a new carbon-carbon bond at the C2 position with regeneration of the catalyst. libretexts.org

Another significant transformation is the organometallic coupling reaction involving lithium diorganocopper reagents, often called Gilman reagents. openstax.org These reagents can react with vinyl halides to replace the halogen atom with an alkyl or aryl group, providing a reliable method for C-C bond formation. libretexts.orgopenstax.org This type of coupling is highly effective for joining different carbon frameworks.

Furthermore, the double bond in this compound remains available for further functionalization. It can undergo electrophilic addition reactions, radical additions, or participate in pericyclic reactions, depending on the desired synthetic outcome. savemyexams.comrsc.org This orthogonal reactivity allows for a synthetic sequence where, for instance, a cross-coupling reaction is first performed at the C-Br bond, followed by a modification of the double bond in a later step. This strategic flexibility makes this compound a valuable precursor for creating a diverse range of more complex molecules from a relatively simple starting material.

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Reagents/Catalysts | Bond Formed/Transformation |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound, Palladium catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Gilman Coupling | Lithium diorganocopper (R₂CuLi) | C(sp²)-C(sp³) or C(sp²)-C(sp²) |

| Heck Coupling | Alkene, Palladium catalyst, Base | C(sp²)-C(sp²) |

| Hydrohalogenation | H-X (e.g., HBr, HCl) | Addition across the double bond |

| Hydrogenation | H₂, Metal catalyst (e.g., Pd, Pt) | Reduction of the double bond |

Structure

3D Structure

Properties

IUPAC Name |

2-bromonon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQYQDJWWWJWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373727 | |

| Record name | 2-bromonon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76692-34-7 | |

| Record name | 2-bromonon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Bromo 1 Nonene and Analogs

Nucleophilic Substitution Reactions Involving 2-Bromo-1-nonene

The presence of a bromine atom on a double bond in this compound makes it a substrate for nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile.

Fundamental Mechanisms of Bromine Displacement by Nucleophiles

Nucleophilic substitution at a vinylic carbon, such as in this compound, can proceed through several mechanisms. Unlike saturated alkyl halides, the S\N1 and S\N2 pathways are generally disfavored for vinyl halides. The S\N2 reaction is hindered by the increased electron density of the double bond, which repels the incoming nucleophile, and the fact that the carbon-bromine (C-Br) bond is stronger than in a corresponding alkyl bromide. The formation of a vinylic carbocation, required for an S\N1 mechanism, is energetically unfavorable. lecturio.com

Instead, the most common pathway for nucleophilic substitution on unactivated vinyl halides is the addition-elimination mechanism . This process involves the initial addition of a nucleophile to the double bond, forming a carbanionic intermediate. Subsequent elimination of the bromide ion restores the double bond and yields the substitution product. The regioselectivity of the nucleophilic attack is influenced by the electronic and steric properties of the substituents on the double bond.

Another potential mechanism is the elimination-addition mechanism , which proceeds through an alkyne intermediate. This pathway requires a strong base to induce dehydrobromination of the vinyl bromide, forming a non-1-yne intermediate. Subsequent addition of the nucleophile to the alkyne can then occur. However, for this compound, this would lead to a mixture of products and is generally less common than the addition-elimination pathway for most nucleophiles.

The reactivity of α-haloketones, such as 2-bromo-1-phenylethanone, has been studied to understand the influence of adjacent functional groups on nucleophilic substitution. rsc.org While not a direct analog, this research highlights that the effect of an adjacent group on reaction rates is highly dependent on the nature of the nucleophile. rsc.org

Applications of Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-S\NAr) in Related Systems

While classical nucleophilic aromatic substitution (S\NAr) is typically limited to electron-deficient aromatic halides, a mechanistically distinct pathway known as Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-S\NAr) has emerged. osti.govnih.govunc.edu This method utilizes a photoredox catalyst to generate a highly reactive arene cation radical from an electron-rich aryl ether. osti.gov This radical intermediate is then susceptible to nucleophilic attack. osti.gov

Although CRA-S\NAr is primarily applied to aromatic systems, the underlying principle of generating a radical cation to facilitate nucleophilic substitution is a concept that could potentially be explored in vinylic systems like this compound. osti.govscispace.com The generation of a vinyl cation radical could, in principle, lower the activation barrier for nucleophilic attack. Research in this area has focused on the amination of alkoxyarenes, demonstrating the substitution of C-O bonds. osti.govnih.govunc.edu The mechanism is believed to involve the addition of a primary amine nucleophile to the arene cation radical, forming a distonic cation radical intermediate. osti.gov While not a direct application to this compound, this methodology represents an innovative approach to nucleophilic substitution that expands beyond traditional S\NAr substrates. nih.gov

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a suitable substrate for several of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The versatility of palladium catalysis allows for the coupling of vinyl halides with a wide array of organometallic reagents. nih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition of the vinyl halide to a Pd(0) complex, transmetalation with the organometallic partner, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organic halide with an organoboron compound, typically a boronic acid or its ester. yonedalabs.comfishersci.co.uk This reaction is valued for its mild conditions, tolerance of various functional groups, and the generally low toxicity of the boron-containing reagents. fishersci.co.uk

In the context of this compound, a Suzuki-Miyaura coupling with a vinylboronic acid, such as 1-nonenylboronic acid, would result in the formation of a conjugated diene. The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step. yonedalabs.commdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Vinyl Halide | This compound | Electrophile |

| Organoboron Reagent | 1-Nonenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |

| Solvent | Toluene, Dioxane, THF/H₂O | Reaction medium |

The choice of catalyst, base, and solvent can significantly impact the efficiency and stereochemical outcome of the coupling. The mechanism involves the oxidative addition of this compound to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and base), and concluding with reductive elimination to afford the diene product and regenerate the Pd(0) catalyst. yonedalabs.com

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This reaction is known for its high tolerance of functional groups and its applicability to a wide range of coupling partners, including vinyl, aryl, and allyl stannanes. wikipedia.orguwindsor.ca

For this compound, a Stille coupling with a vinylstannane would also produce a conjugated diene. The organostannane reagents are stable to air and moisture, though their toxicity is a notable drawback. wikipedia.org

Table 2: Key Components in a Stille Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Organic Halide | This compound | Electrophile |

| Organostannane | (E)-1-(Tributylstannyl)non-1-ene | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst |

| Ligand (optional) | PPh₃, AsPh₃ | Stabilizes catalyst, accelerates reaction |

| Solvent | Toluene, THF, DMF | Reaction medium |

The catalytic cycle of the Stille reaction is similar to that of the Suzuki-Miyaura coupling. wikipedia.org It begins with the oxidative addition of this compound to the Pd(0) catalyst. The subsequent step is transmetalation, where the organic group from the organostannane is transferred to the palladium center. The cycle concludes with reductive elimination of the coupled product. wikipedia.org Research has shown that in some cases, Stille couplings can be performed chemoselectively in the presence of other leaving groups, such as triflates. researchgate.net

Direct C-H Arylation and Alkylation via Photoredox Catalysis

Visible light photoredox catalysis has become a powerful tool for carbon-carbon bond formation, offering mild and environmentally sound reaction conditions. nih.gov This methodology can be applied to the direct C-H arylation and alkylation of various substrates, including those involving bromoalkenes like this compound.

The direct C-H alkylation of heteroarenes with unactivated bromoalkanes has been successfully achieved using photoredox gold catalysis. nih.gov This process involves the generation of nucleophilic alkyl radicals from bromoalkanes, which then add to electron-deficient heteroarenes. nih.govresearchgate.net A dimeric gold(I) complex, [Au2(dppm)2]Cl2, has proven to be an effective photocatalyst for this transformation, capable of reducing unactivated bromoalkanes. nih.govresearchgate.net This approach is advantageous as it often avoids the need for stoichiometric additives and proceeds under mild conditions. researchgate.net While direct examples involving this compound are not explicitly detailed in the provided search results, the principles of this methodology are applicable. The photoredox-catalyzed generation of a non-1-enyl radical from this compound could similarly participate in C-H alkylation reactions.

In a related fashion, the combination of nickel and photoredox catalysis has enabled the direct C-H arylation and alkylation of aldehydes. organic-chemistry.org This synergistic approach involves the generation of an acyl radical intermediate which then couples with an aryl or alkyl bromide. Furthermore, metallaphotoredox catalysis, which merges transition metal catalysis with photoredox catalysis, has been utilized for the C-H functionalization of α-heteroatom C-H bonds and even for the direct α-arylation of alcohols. rhhz.netresearchgate.netprinceton.edu These advanced catalytic systems highlight the potential for activating C-H bonds and coupling them with organobromides, including vinyl bromides like this compound.

The general mechanism for such photoredox-catalyzed C-H functionalizations often involves the following key steps:

Excitation of the photocatalyst by visible light.

Single-electron transfer (SET) from the excited photocatalyst to the bromoalkene (or from a substrate to the photocatalyst followed by SET to the bromoalkene), leading to the formation of a vinyl radical.

Generation of a radical on the C-H bond-containing substrate, often through a hydrogen atom transfer (HAT) process. researchgate.netprinceton.edu

Coupling of the two radical species.

Regeneration of the catalysts to complete the catalytic cycles.

Table 1: Examples of Photoredox-Catalyzed C-H Functionalizations

| Substrate 1 | Substrate 2 | Photocatalyst | Transition Metal Catalyst | Product Type | Ref. |

| Heteroarene | Unactivated Bromoalkane | [Au2(dppm)2]Cl2 | - | Alkylated Heteroarene | nih.govresearchgate.net |

| Aldehyde | Aryl/Alkyl Bromide | Ru(bpy)3Cl2 or Ir photocatalyst | Nickel Complex | Ketone | organic-chemistry.org |

| α-Heteroatom C-H compound | Aryl Halide | Ir or Ru photocatalyst | Nickel Complex | Arylated Product | researchgate.net |

| Alcohol | Aryl Halide | Ir photocatalyst | Nickel Complex | α-Arylated Alcohol | princeton.edu |

Organocopper Coupling Reactions (Gilman Reagents)

Organocopper reagents, particularly lithium diorganocuprates (R₂CuLi), known as Gilman reagents, are valuable for forming carbon-carbon bonds. libretexts.orglibretexts.org These reagents are effective in coupling reactions with a range of organohalides, including vinyl bromides like this compound. libretexts.orglibretexts.orgchemistrysteps.com

Gilman reagents are typically prepared from an organolithium reagent and a copper(I) halide, such as copper(I) iodide. libretexts.orglibretexts.org The resulting diorganocuprate can then react with an organohalide, where one of the organic groups from the cuprate (B13416276) replaces the halogen. libretexts.orglibretexts.org This reaction is versatile and can be applied to alkyl, vinyl, and aryl halides. libretexts.orglibretexts.org For instance, the reaction of lithium dimethylcuprate with 1-iododecane (B1670042) yields undecane. libretexts.orglibretexts.org Similarly, this compound would be expected to couple with a Gilman reagent, leading to the substitution of the bromine atom with the alkyl or aryl group from the cuprate, forming a new alkene.

The mechanism of Gilman reagent coupling reactions is thought to involve the formation of a higher-order cuprate intermediate. wikipedia.org While the exact mechanism can be complex and is a subject of ongoing research, it is generally considered to be distinct from a classic Sₙ2 pathway. chemistrysteps.com

Table 2: Gilman Reagent Coupling Reactions

| Gilman Reagent (R₂CuLi) | Organohalide | Product | Ref. |

| Lithium Dimethylcuprate | 1-Iododecane | Undecane | libretexts.orglibretexts.org |

| Lithium Dibutylcuprate | trans-1-Iodo-1-nonene | trans-5-Tridecene | libretexts.orglibretexts.org |

| General R₂CuLi | This compound | 2-Substituted-1-nonene | chemistrysteps.com |

Nickel-Catalyzed Reductive Cross-Coupling with Unactivated Alkyl Halides

Nickel-catalyzed reductive cross-coupling has emerged as a powerful method for the formation of C(sp³)–C(sp³) bonds from two different organohalides. nih.govresearchgate.net This approach is particularly useful for coupling unactivated alkyl halides, which can be challenging substrates for other methods. nih.govresearchgate.net The reaction typically employs a nickel catalyst, a reducing agent (such as manganese or zinc), and a ligand. rsc.orgoaepublish.com

While direct examples with this compound are not explicitly provided in the search results, the general principles of this methodology suggest its applicability. A nickel-catalyzed reductive coupling could potentially be employed to couple this compound with an unactivated alkyl halide. The reaction conditions are generally mild, allowing for good functional group tolerance. nih.govresearchgate.net

The mechanism of nickel-catalyzed reductive cross-coupling is complex and can vary depending on the specific catalytic system. oaepublish.com Generally, it is believed to involve the formation of a low-valent nickel species, which can then undergo oxidative addition with one of the organohalides. The resulting organonickel intermediate can then react with the second organohalide in a process facilitated by the reducing agent, ultimately leading to the cross-coupled product and regeneration of the active nickel catalyst.

Table 3: Nickel-Catalyzed Reductive Cross-Coupling

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Ref. |

| Unactivated Alkyl Halide | Unactivated Alkyl Halide | Ni catalyst, reductant (Mn or Zn), ligand | C(sp³)–C(sp³) coupled product | nih.govresearchgate.net |

| Aliphatic Aldehyde | Unactivated Alkyl Bromide | Ni(II) precatalyst, bisoxazoline ligand, Mn reductant | Silyl-protected secondary alcohol | rsc.orgchemrxiv.org |

| Iodobenzene | Idooctadecane | Ni⁰/dtbpy, Mn reductant | Coupled arene-alkane | oaepublish.com |

Catalytic Cross-Metathesis with Terminal and Internal Alkenes

Olefin metathesis is a powerful and versatile reaction in organic synthesis that allows for the redistribution of fragments of alkenes. Catalytic cross-metathesis (CM) between two different alkenes can be used to generate new, more complex olefins. bc.edu This methodology is applicable to a wide range of substrates, including those containing functional groups like bromides.

Stereocontrolled cross-metathesis provides a direct route to stereochemically defined trisubstituted alkenyl bromides. bc.eduresearchgate.net For instance, molybdenum monoaryloxide pyrrolide (MAP) complexes have been shown to catalyze the CM between various olefins and 2-bromo-2-butene (B89217) to produce an array of E- or Z-trisubstituted alkenyl bromides. bc.eduresearchgate.net These reactions often exhibit high stereoretention. researchgate.net

The cross-metathesis of this compound with a terminal or internal alkene would be expected to proceed in the presence of a suitable metathesis catalyst, such as a ruthenium-based Grubbs catalyst or a molybdenum-based Schrock catalyst. The outcome of the reaction would be the formation of new olefins resulting from the exchange of the alkylidene fragments of the reacting partners. For example, cross-metathesis with a terminal alkene like ethylene (B1197577) (ethenolysis) could potentially lead to the formation of 1-bromo-1-heptene. The reaction conditions, including catalyst choice and temperature, can influence the efficiency and selectivity of the transformation. google.comgoogle.com

Table 4: Catalytic Cross-Metathesis Reactions

| Substrate 1 | Substrate 2 | Catalyst Type | Product Type | Ref. |

| Trisubstituted Olefin | Z- or E-2-Bromo-2-butene | Mo MAP Complex | E- or Z-Trisubstituted Alkenyl Bromide | bc.eduresearchgate.net |

| Secondary Allylic Ether | Bromo-alkene | Mo MAP Complex | Z-Disubstituted Allylic Ether | nih.gov |

| Internal Olefin | Alpha Olefin | Ruthenium Alkylidene | Terminal Olefin | google.comgoogle.com |

Electrophilic and Radical Addition Reactions to the Alkene Moiety

The double bond in this compound is susceptible to both electrophilic and radical addition reactions, providing pathways to a variety of functionalized nonane (B91170) derivatives.

General Electrophilic Additions

Alkenes readily undergo electrophilic addition reactions. pressbooks.pub In the case of this compound, an unsymmetrical alkene, the addition of an electrophile (E⁺) will lead to the formation of a carbocation intermediate. The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation.

For this compound, the addition of an electrophile like H⁺ from HBr would lead to two possible carbocations. Addition of H⁺ to C1 would form a secondary carbocation at C2, which is also an α-bromo carbocation. Addition of H⁺ to C2 would form a primary carbocation at C1. The secondary carbocation is generally more stable. Subsequent attack by the nucleophile (e.g., Br⁻) would then complete the addition.

The addition of halogens like bromine (Br₂) to alkenes also proceeds via an electrophilic addition mechanism. chemguide.co.uk The reaction of this compound with Br₂ would be expected to yield 1,2-dibromo-2-bromononane, which is 1,2,2-tribromononane. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. libretexts.org

Table 5: Electrophilic Addition to Alkenes

| Alkene | Reagent | Intermediate | Product | Ref. |

| 2-Methylpropene | HBr | Tertiary Carbocation | 2-Bromo-2-methylpropane | pressbooks.pub |

| Propene | Br₂ | Bromonium Ion | 1,2-Dibromopropane | chemguide.co.uk |

| Ethene | HBr | Carbocation | Bromoethane | savemyexams.com |

Allylic Bromination (e.g., with N-Bromosuccinimide)

Allylic bromination introduces a bromine atom at the carbon adjacent to a double bond. masterorganicchemistry.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors the radical substitution pathway over electrophilic addition to the double bond. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The reaction of this compound with NBS in the presence of a radical initiator (like light or peroxides) would lead to the substitution of a hydrogen atom at the allylic position (C3) with a bromine atom. This would result in the formation of 3,2-dibromo-1-nonene.

The mechanism of allylic bromination with NBS is a radical chain reaction: libretexts.orgorganic-chemistry.org

Initiation: Homolytic cleavage of a radical initiator or a small amount of Br₂ generates bromine radicals.

Propagation: A bromine radical abstracts an allylic hydrogen from the alkene, forming an allylic radical and HBr. This allylic radical is resonance-stabilized. The HBr then reacts with NBS to generate a molecule of Br₂. The allylic radical then reacts with Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The preference for abstraction of an allylic hydrogen is due to the lower bond dissociation energy of the allylic C-H bond compared to other C-H bonds in the molecule, and the resonance stabilization of the resulting allylic radical. libretexts.org

Table 6: Allylic Bromination with NBS

| Substrate | Reagent | Product | Key Feature | Ref. |

| Toluene | NBS, initiator | Benzyl bromide | Benzylic bromination | masterorganicchemistry.com |

| Propene | NBS, initiator | Allyl bromide | Allylic bromination | masterorganicchemistry.com |

| Cyclohexene | NBS, CCl₄, light | 3-Bromocyclohexene | Favors radical substitution over addition | libretexts.org |

Atom Transfer Radical Addition (ATRA) Processes

Atom Transfer Radical Addition (ATRA) is a powerful, atom-economical method for the concurrent formation of carbon-carbon and carbon-halogen bonds. jst.go.jp The process is typically initiated by the homolysis of a carbon-halogen bond, generating a carbon-centered radical that then adds to an alkene. chemrxiv.org This is followed by a halogen atom transfer from a catalyst or another molecule to the newly formed radical, regenerating the active species in a chain process. chemrxiv.org

The ATRA mechanism can be initiated thermally, or more commonly, through the use of transition metal catalysts or photoredox catalysis under visible light. jst.go.jpmdpi.com Photocatalytic methods are advantageous as they often proceed under mild conditions without the need for toxic or explosive initiators. jst.go.jp For instance, various copper and ruthenium-based complexes have been shown to effectively catalyze ATRA reactions. rsc.org A general mechanism for photoredox-catalyzed ATRA involves the excitation of a photocatalyst, which then engages in a single electron transfer with an alkyl halide to generate a carbon radical. This radical adds to the alkene, and the resulting radical intermediate is then halogenated to complete the cycle. chemrxiv.org

While specific studies on this compound are not extensively documented, the reactivity of analogous bromoalkanes and terminal alkenes in ATRA reactions is well-established. For example, photoredox gold catalysis has been used for the formal bromine atom transfer reaction of nonactivated bromoalkanes. acs.org Similarly, copper-catalyzed ATRA reactions of α-bromoacetonitrile with various alkenes have been developed to efficiently construct γ-bromonitriles. rsc.org Dual catalytic systems, such as photoredox/manganese catalysis, have also been employed for the ATRA reaction of bromides with unactivated alkenes. mdpi.com Given this precedent, this compound, possessing a reactive alkene, is an anticipated substrate for ATRA, where a radical would add to its double bond.

Intramolecular Cyclization and Cycloaddition Reactions

Intramolecular reactions of bromoalkenes are fundamental to the synthesis of complex cyclic molecules. The interplay between the bromine atom and a tethered nucleophile allows for a variety of cyclization strategies, including halolactonization and halocycloetherification, which are often mediated by the formation of halonium ion intermediates.

Lewis Base Catalysis in Halolactonization and Halocycloetherification

Electrophilic halocyclizations, such as halolactonization and halocycloetherification, are versatile transformations for synthesizing functionalized heterocyclic compounds from unsaturated carboxylic acids and alcohols. researchgate.net These reactions are significantly accelerated by the use of Lewis base catalysts. pnas.orgpnas.orgcapes.gov.brnih.gov A wide range of Lewis bases containing sulfur, selenium, and phosphorus donor atoms have been shown to dramatically increase the rate of cyclization with electrophilic halogen sources like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS). pnas.orgpnas.org

Systematic studies on model substrates, such as 5-phenyl-4-pentenoic acid, have demonstrated the profound effect of Lewis bases on both the reaction rate and the constitutional site selectivity (endo vs. exo cyclization). pnas.orgnih.gov For instance, in the bromolactonization of an unsaturated acid, the uncatalyzed reaction can be negligible, while the addition of a catalytic amount of a Lewis base leads to rapid product formation. pnas.org The choice of catalyst can influence the ratio of the resulting 5-exo versus 6-endo lactone products, indicating that the Lewis base is present in the transition structure of the product-determining step. pnas.orgpnas.org This observation is critical because it implies that chiral Lewis bases could be developed to achieve enantioselective halocyclizations. researchgate.netpnas.orgpnas.orgcapes.gov.brnih.gov

The catalytic utility has been extended to bromocycloetherification of unsaturated alcohols. pnas.org In some cases, the reaction stalls but can be driven to completion by the addition of a weak Brønsted acid like acetic acid, which likely modulates the acidity of the reaction medium. pnas.org The mode of cyclization is primarily controlled by the substrate's structure; for example, conjugated (E)-alkenes typically undergo endo-selective cyclization, whereas (Z)-alkenes favor exo-cyclization. pnas.orgpnas.org

Table 1: Effect of Lewis Base Catalysts on Bromolactonization of 5-phenyl-4-pentenoic acid

| Entry | Catalyst (5 mol%) | Half-life (t1/2, min) | Yield (%) | Endo:Exo Ratio | Reference |

|---|---|---|---|---|---|

| 1 | None | >180 | 13 | 25:1 | pnas.org |

| 2 | Pyridine | >180 | 14 | >50:1 | pnas.org |

| 3 | (Me2N)2C=S | 4 | 91 | 4.3:1 | researchgate.net |

| 4 | (Me2N)3P=S | <1 | 97 | 2.5:1 | researchgate.net |

| 5 | (PhSe)2 | 15 | 82 | 10:1 | researchgate.net |

Mechanistic Studies of Halonium Ion Intermediates and Degenerate Halogen Exchange

The mechanism of electrophilic halogenation and halocyclization of alkenes proceeds through a key intermediate: a cyclic halonium ion. chadsprep.commasterorganicchemistry.com In the case of bromine, this is a three-membered ring called a bromonium ion, which is formed when the π-electrons of the alkene attack an electrophilic bromine source. chadsprep.com This intermediate is then subjected to nucleophilic attack, which occurs with anti-stereospecificity, leading to the observed 1,2-trans addition products. masterorganicchemistry.com

A significant mechanistic feature, particularly for bromination and iodination, is the process of degenerate halogen exchange. pnas.orgnih.gov This involves the transfer of the halogen from the bromonium ion back to an unreacted alkene molecule. pnas.orgnih.gov This exchange is a low-barrier, associative process that can occur at rates competitive with or even faster than nucleophilic capture of the intermediate. nih.gov

The consequence of rapid degenerate halogen exchange is profound for asymmetric catalysis. pnas.orgnih.gov If an enantiomerically enriched bromonium ion is formed, this exchange process can lead to its racemization, eroding any potential enantioselectivity in the final product. pnas.orgnih.gov Therefore, a major challenge in developing enantioselective halofunctionalization reactions is to design catalytic systems where the rate of nucleophilic capture is significantly faster than the rate of this racemization pathway. nih.gov Chiral Lewis base catalysts offer a potential solution by remaining bound to the halonium ion, thereby maintaining a chiral environment until the stereocenters are irreversibly set. pnas.orgnih.gov

Polymerization Reactions

The terminal alkene functionality of this compound and its analogs suggests their potential as monomers in addition polymerization reactions. libretexts.org The polymerization of functionalized alkenes is a major field in materials science, aimed at creating polymers with tailored properties. acs.orgubc.ca

While hazardous polymerization of the related compound 9-bromo-1-nonene (B109585) is not reported to occur under normal conditions, the controlled polymerization of bromoalkenes is synthetically valuable. For instance, the copolymerization of ethylene with ω–bromoalkenes, such as 11-bromo-1-undecene, has been achieved using metallocene/methylaluminoxane catalyst systems. mdpi.com The resulting polymers contain pendant bromoalkyl groups that can be used for further functionalization. mdpi.com The length of the methylene (B1212753) spacer between the alkene and the halogen is a critical parameter for successful copolymerization. mdpi.com

More advanced methods have emerged for the polymerization of functionalized alkenes. A notable example is the nickel-catalyzed difunctionalization polymerization of bromostyrene derivatives with arylboronic esters. nih.gov This method allows for the regioselective incorporation of two different aryl groups across the double bond in a chain-growth fashion, producing poly[arylene α-(aryl)ethylene]s with high molecular weights. nih.gov This strategy demonstrates a powerful approach to creating stereo-defined polymers from monomers containing both an alkene and an aryl bromide. nih.gov Other approaches include the use of alkene-functionalized alkoxyamines for nitroxide-mediated polymerization, creating well-defined polymers whose alkene functionality can be used for post-polymerization modification. rsc.org These examples highlight the potential of bromoalkenes as monomers for creating advanced materials with diverse functional groups and architectures.

Computational and Theoretical Studies on Halogenated Alkenes

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying relatively large molecules like 2-bromo-1-nonene. nih.govcecam.org

Prediction and Elucidation of Reaction Mechanisms

DFT calculations are instrumental in predicting and elucidating the mechanisms of reactions involving halogenated alkenes. For instance, in reactions such as electrophilic additions, DFT can model the formation of intermediates and predict the regioselectivity of the reaction. researchgate.netrsc.org In the case of this compound, the bromine atom and the double bond are the primary sites for chemical reactions.

A general mechanism for the reaction of radicals with alkenes, which can be computationally explored, involves the initial addition of the radical to the double bond. researchgate.net For an unsymmetrical alkene like this compound, this can lead to two different adducts. Subsequent reaction pathways can then be mapped out, including the potential for epoxide formation, carbonyl compound formation, or C-C bond cleavage. researchgate.net DFT calculations can help determine which of these pathways is energetically more favorable.

The table below illustrates hypothetical reaction pathways for this compound that can be investigated using DFT.

| Reaction Type | Proposed Intermediate | Predicted Product(s) |

| Electrophilic Addition (e.g., with HBr) | Bromonium ion or carbocation | 1,2-dibromononane, 2,2-dibromononane |

| Radical Addition | Bromoalkyl radical | Anti-Markovnikov addition products |

| Oxidation (e.g., with a peroxy acid) | Epoxide | 2-bromo-1,2-epoxynonane |

Transition State Analysis and Reaction Pathway Mapping

A crucial aspect of understanding reaction mechanisms is the characterization of transition states, which are the highest energy points along a reaction coordinate. nih.gov DFT calculations allow for the location and characterization of these transient structures, providing insights into the activation energy of a reaction. nih.govyoutube.com By mapping the entire reaction pathway, from reactants through transition states to products, a comprehensive understanding of the reaction's kinetics and thermodynamics can be achieved. acs.org

For this compound, transition state analysis can be applied to various reactions, such as its participation in cross-coupling reactions or its cyclopropanation. acs.org Computational modeling can identify the most likely transition state geometries and their corresponding energies, which helps in predicting the stereochemical outcome of a reaction. acs.org The use of computational tools can help find the minimum energy pathway and identify the transition state geometry. youtube.com

Energetic and Structural Characterization

DFT is widely used to determine the energetic and structural properties of molecules. nih.govresearchgate.net For this compound, this includes calculating its optimized geometry (bond lengths, bond angles, and dihedral angles), heat of formation, and vibrational frequencies. These calculated properties can be compared with experimental data, where available, to validate the computational model.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide detailed information about electron distribution and intramolecular interactions, such as hyperconjugation, which can influence the molecule's stability and reactivity. nih.gov

The following table presents a hypothetical comparison of computed and experimental properties for this compound.

| Property | Computed Value (DFT) | Experimental Value |

| C=C Bond Length | 1.34 Å | ~1.33 Å |

| C-Br Bond Length | 1.95 Å | ~1.94 Å |

| Dipole Moment | 2.1 D | Not readily available |

| Heat of Formation | Value dependent on level of theory | Not readily available |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, including but not limited to DFT, provide a fundamental understanding of the electronic structure of this compound, which is key to its reactivity. northwestern.edurowansci.com These calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution and energies of these frontier orbitals are crucial in predicting how this compound will interact with other reagents. For example, the HOMO is often associated with the molecule's ability to act as a nucleophile, while the LUMO is associated with its electrophilic character. researchgate.net The presence of the electron-withdrawing bromine atom influences the electronic distribution across the double bond, affecting its reactivity in electrophilic and nucleophilic attacks.

Computational Modeling of Catalytic Systems and Ligand Effects

Halogenated alkenes like this compound are important substrates in various catalytic reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. rsc.org Computational modeling is a powerful tool for studying these catalytic systems. rsc.org It can be used to investigate the mechanism of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Furthermore, these models can elucidate the role of ligands coordinated to the metal center. By systematically varying the ligands in the computational model, their electronic and steric effects on the catalyst's activity and selectivity can be predicted. rsc.org This can guide the experimental design of more efficient catalysts for reactions involving this compound. For example, computational studies have been used to understand the role of palladium catalysts in cross-coupling reactions. researchgate.net

Theoretical Investigations of Noncovalent Interactions (e.g., Halogen Bonding)

In addition to covalent interactions, noncovalent interactions can play a significant role in the chemistry of halogenated compounds. wiley-vch.de Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.govunimi.it This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the extension of the C-X bond. wiley-vch.deu-strasbg.fr

Theoretical investigations can quantify the strength and directionality of halogen bonds involving this compound. ias.ac.in The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl). unimi.it These interactions can influence crystal packing in the solid state and can be exploited in crystal engineering and the design of supramolecular assemblies. ias.ac.in Computational studies can model these interactions and predict their impact on the macroscopic properties of materials. nih.gov

Future Research Directions and Perspectives for 2 Bromo 1 Nonene Chemistry

The exploration of 2-bromo-1-nonene's reactivity is branching into several key areas that promise to enhance its utility as a synthetic intermediate. These areas include the development of more precise reaction methodologies, the discovery of more efficient and environmentally friendly catalytic systems, the adoption of modern synthesis technologies, and the use of computational tools to guide experimental work.

Q & A

Q. Basic

- ¹H NMR : Expect a doublet of doublets (δ 5.6–5.8 ppm) for the terminal alkene protons and a multiplet (δ 4.2–4.5 ppm) for the brominated CH₂ group .

- ¹³C NMR : The sp² carbons resonate at ~115–125 ppm, while the brominated carbon appears at ~35–40 ppm .

- Mass Spectrometry (MS) : Look for molecular ion [M]⁺ at m/z 205/207 (Br isotope pattern) and fragmentation peaks corresponding to loss of Br (C₉H₁₇⁺, m/z 125) .

How does this compound participate in elimination reactions, and what factors influence product distribution?

Advanced

In elimination reactions (e.g., dehydrohalogenation), this compound can form 1,3-nonadiene or 1,2-nonadiene. Key factors:

- Base strength : Strong bases (e.g., KOtBu) favor E2 mechanisms, yielding less substituted alkenes (Hofmann rule).

- Solvent polarity : Polar aprotic solvents enhance ion pair formation, altering regioselectivity .

Analysis : Monitor via GC-MS and compare retention times with standards. Computational studies (DFT) can predict thermodynamic vs. kinetic control .

What strategies mitigate regioselectivity challenges during bromination of 1-nonene to synthesize this compound?

Q. Advanced

- Radical inhibitors : Use NBS with azobisisobutyronitrile (AIBN) to suppress competing Markovnikov addition .

- Temperature control : Lower temperatures (0–5°C) favor allylic bromination over electrophilic pathways.

- Catalytic systems : Transition metal catalysts (e.g., FeCl₃) can direct bromine to specific positions . Validate outcomes with HPLC or kinetic studies .

How should researchers address contradictions in reported reaction yields for this compound synthesis?

Q. Advanced

- Meta-analysis : Compare solvent systems (e.g., CCl₄ vs. THF), brominating agents (HBr vs. NBS), and reaction scales .

- Replicate conditions : Reproduce literature protocols with strict control of moisture/oxygen levels.

- Statistical evaluation : Apply ANOVA to identify significant variables (e.g., temperature, catalyst loading) .

Can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Advanced

Yes. Density Functional Theory (DFT) simulations can:

- Map transition states for Suzuki-Miyaura couplings (e.g., Pd-catalyzed arylations).

- Predict steric/electronic effects of the bromoalkene moiety on reaction barriers .

Validate with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

What role does this compound play in natural product synthesis?

Advanced

It serves as a key intermediate for:

- Terpene derivatives : Via Heck coupling to install isoprenoid chains.

- Insect pheromones : Functionalization of the alkene for stereoselective synthesis .

Methodology : Use Schlenk techniques for air-sensitive reactions and chiral GC to assess enantiomeric excess .

How does storage condition affect the stability of this compound?

Q. Basic

- Light sensitivity : Store in amber vials at –20°C to prevent radical decomposition.

- Moisture control : Use molecular sieves (3Å) to avoid hydrolysis to 1-nonen-2-ol.

- Stability assays : Periodically test purity via TLC or NMR .

What comparative reactivity trends are observed between this compound and other bromoalkenes?

Q. Advanced

- Electrophilicity : The terminal alkene increases reactivity in SN2 substitutions vs. internal bromoalkenes.

- Steric effects : Bulkier substituents near Br reduce nucleophilic attack rates.

Experimental validation : Compete reactions with NaI/acetone; track kinetics via conductivity measurements .

What safety protocols are essential when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.